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Compound of Interest

Compound Name: Ethyl sorbate

Cat. No.: B152901

An in-depth analysis of the physicochemical properties and spectral characteristics of the
compound associated with CAS number 2396-84-1, identified as Ethyl sorbate, is provided
below. This guide also addresses the compound 2-((4-methyl-1-

piperazinyl)methyl)acrylophenone, which was included in the user's topic of interest.

Section 1: Ethyl Sorbate (CAS: 2396-84-1)

Ethyl sorbate, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester.

[1] It is recognized as a synthetic flavoring agent with a fruity odor, finding applications in the
food industry.[2]

Physical Constants

A summary of the key physical constants for Ethyl sorbate is presented in the table below.
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Physical Constant Value Units Reference
Molecular Formula CsH1202 [2][3]
Molecular Weight 140.18 g/mol [2]
Boiling Point 82-83 /13 mmHg °C [2]
195-202 °C
196 °C [4]
Density 0.956 /25 g/mL [2]
0.933 g/L
Refractive Index 1.494 /20 n20/D [2]
1.4926
Flash Point 69 /156.2 °C/°F [4]
157 °F [2][5]
Form Liquid
Color Colorless to pale 5]

yellow
Solubility Soluble in alcohol [2]

Spectral Data

Mass Spectrometry (MS):

Electron lonization (EIl) mass spectrometry data for Ethyl sorbate is available. The

fragmentation pattern can be used for its identification.

e GC-MS Data: The mass spectrum shows characteristic peaks at m/z values of 67.0 (base
peak), 97.0, 41.0, 39.0, and 125.0.[1]

Experimental Protocols
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While detailed experimental protocols for the determination of all physical constants are not
available in the provided search results, standard methods for determining these properties are
well-established in organic chemistry.

» Boiling Point Determination: The boiling point is typically determined by distillation at
atmospheric or reduced pressure (as indicated by "mmHg"). A small sample of the liquid is
heated, and the temperature at which the vapor pressure equals the surrounding
atmospheric pressure is recorded as the boiling point.

o Density Measurement: The density of a liquid is commonly measured using a pycnometer or
a digital density meter at a specified temperature.

» Refractive Index Measurement: A refractometer, such as an Abbe refractometer, is used to
measure the refractive index of a liquid at a specific temperature and wavelength (typically
the sodium D-line, 589 nm).

e Flash Point Determination: The flash point is determined using either a closed-cup or open-
cup apparatus. The temperature is gradually increased, and an ignition source is passed
over the liquid until a flash is observed.

o Mass Spectrometry: For GC-MS analysis, the compound is first separated from a mixture
using gas chromatography and then introduced into the mass spectrometer. In the ion
source (typically using electron ionization), the molecules are fragmented, and the resulting
ions are separated by their mass-to-charge ratio.

Section 2: 2-((4-methyl-1-
piperazinyl)methyl)acrylophenone

This compound, a Mannich base, has been investigated for its biological activities, including
antimicrotubular and cytotoxic effects.[6][7]

Spectral Data

Detailed spectral data for 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its derivatives
have been reported.[8]
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Spectral Data Type

Key Features

Reference

1H NMR (CD3OD)

0 3.03 (3H, s, N-CHs), 3.69-
3.80 (8H, m, CH2 piperazine
ring), 4.33 (2H, s, CH2-N), 6.37
(1H, s, C=CH2), 6.77 (1H, s,
C=CHz), 7.52-7.85 (5H, m,

arom.)

[8]

13C NMR (CDsOD)

042.2, 48.8, 50.01, 56.6,
128.8, 129.7, 133.1, 136.2,
136.3, 138.2, 196.3

[8]

Mass Spectrum (ESI-MS)

m/z 245.1654 [M+H]*

[8]

Experimental Protocols

The synthesis and characterization of 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its

derivatives are described in the literature.

e Synthesis: These compounds are typically synthesized via a Mannich reaction involving an

acetophenone derivative, formaldehyde, and N-methylpiperazine.[7][9]

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400

MHz) using a deuterated solvent such as methanol-ds (CDsOD). Chemical shifts are

reported in parts per million (ppm) relative to a standard.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like

electrospray ionization (ESI) is employed to determine the accurate mass of the protonated

molecule [M+H]*.

Biological Activity and Signaling

2-((4-methyl-1-piperazinyl)methyl)acrylophenone (MPMAP) has been identified as an inhibitor

of microtubule assembly.[6][10] This activity is crucial in the context of cancer research, as

microtubule dynamics are a key target for many anticancer drugs.
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The compound inhibits microtubule polymerization and has been shown to react with sulfhydryl
groups on tubulin.[6][10] This interaction likely disrupts the normal function of microtubules,
which are essential for cell division, leading to cytotoxic effects in cancer cells.

Below is a diagram illustrating the proposed mechanism of action.
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Caption: Proposed mechanism of antimicrotubular activity of MPMAP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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